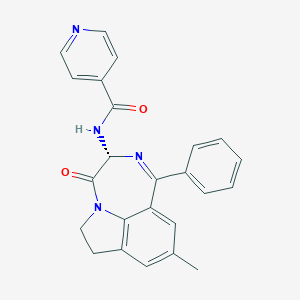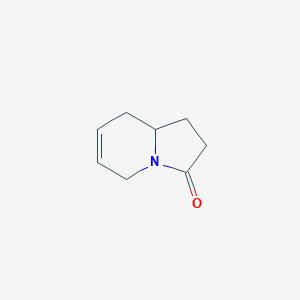![molecular formula C12H20 B063777 Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI) CAS No. 172505-18-9](/img/structure/B63777.png)
Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI), commonly known as spirocyclopropane, is a bicyclic organic compound with a unique structural configuration. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mécanisme D'action
The mechanism of action of spirocyclopropane is not fully understood. However, it is believed to interact with various biomolecules, including enzymes, receptors, and DNA. Spirocyclopropane derivatives have been reported to inhibit the activity of enzymes, such as kinases and proteases, which play a crucial role in cancer cell growth and proliferation. Additionally, spirocyclopropane derivatives have been shown to interact with receptors, such as G protein-coupled receptors and ion channels, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Spirocyclopropane derivatives have been shown to exhibit various biochemical and physiological effects. They have been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune response. Additionally, spirocyclopropane derivatives have been shown to exhibit neuroprotective and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Spirocyclopropane derivatives have several advantages for lab experiments. They are relatively easy to synthesize and modify, making them ideal for structure-activity relationship studies. Additionally, spirocyclopropane derivatives have been shown to exhibit high potency and selectivity, making them ideal for drug development. However, spirocyclopropane derivatives have some limitations, including poor solubility, low bioavailability, and potential toxicity.
Orientations Futures
Spirocyclopropane has several potential future directions in various fields. In medicinal chemistry, spirocyclopropane derivatives could be further developed as anticancer, antiviral, and antifungal agents. Additionally, spirocyclopropane derivatives could be investigated for their potential as neuroprotective and anti-inflammatory agents. In material science, spirocyclopropane could be used as a building block for the synthesis of novel materials with unique properties. In catalysis, spirocyclopropane could be used as a ligand for the synthesis of novel catalysts with high activity and selectivity.
Conclusion:
In conclusion, spirocyclopropane is a bicyclic organic compound with a unique structural configuration. It has gained significant attention in the scientific community due to its potential applications in various fields. Spirocyclopropane derivatives have been extensively studied for their potential as anticancer, antiviral, and antifungal agents. Additionally, spirocyclopropane derivatives have been shown to exhibit various biochemical and physiological effects. Spirocyclopropane has several advantages for lab experiments, including easy synthesis and modification, high potency, and selectivity. However, spirocyclopropane derivatives have some limitations, including poor solubility and potential toxicity. Finally, spirocyclopropane has several potential future directions in medicinal chemistry, material science, and catalysis.
Méthodes De Synthèse
The synthesis of spirocyclopropane can be achieved through various methods, including the Diels-Alder reaction, the Birch reduction, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a cycloalkene with a dienophile, resulting in the formation of a cyclohexene ring. The Birch reduction involves the reduction of an aromatic compound using sodium or lithium metal in liquid ammonia. The Pauson-Khand reaction involves the reaction of an alkyne with a carbonyl compound and a transition metal catalyst, resulting in the formation of a cyclopentenone ring with a cyclopropane moiety.
Applications De Recherche Scientifique
Spirocyclopropane has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anticancer, antiviral, and antifungal activities. Spirocyclopropane derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation. Additionally, spirocyclopropane derivatives have been investigated for their potential as antiviral and antifungal agents.
Propriétés
Numéro CAS |
172505-18-9 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(1R,2R,4S)-2-propan-2-ylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] |
InChI |
InChI=1S/C12H20/c1-8(2)10-7-9-3-4-11(10)12(9)5-6-12/h8-11H,3-7H2,1-2H3/t9-,10+,11+/m0/s1 |
Clé InChI |
KEVYXABAKJNYIA-HBNTYKKESA-N |
SMILES isomérique |
CC(C)[C@H]1C[C@@H]2CC[C@H]1C23CC3 |
SMILES |
CC(C)C1CC2CCC1C23CC3 |
SMILES canonique |
CC(C)C1CC2CCC1C23CC3 |
Synonymes |
Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



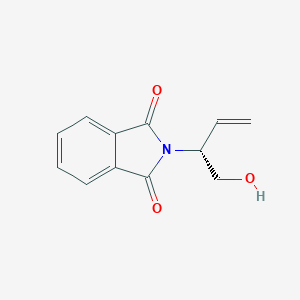
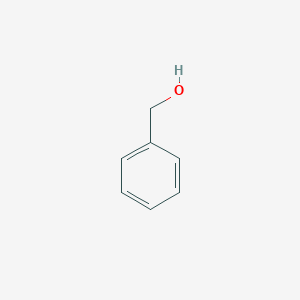
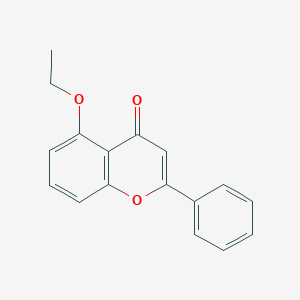

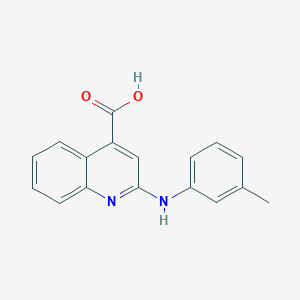
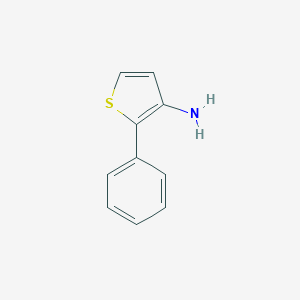
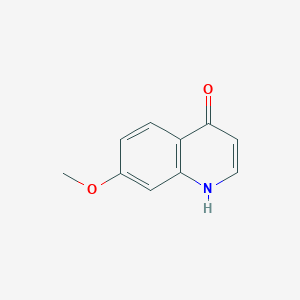
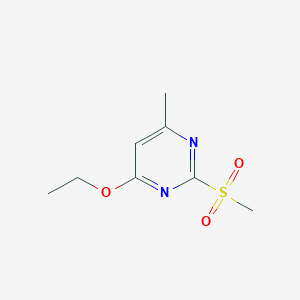
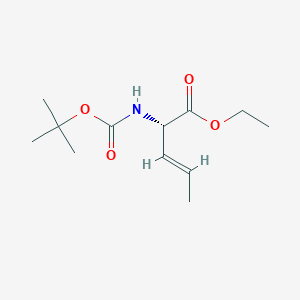
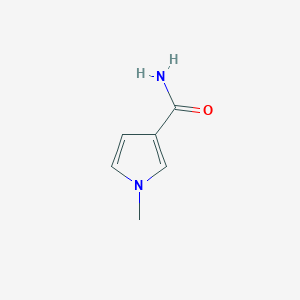
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
